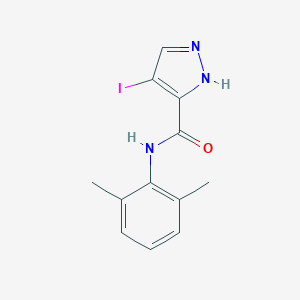
N-(2-ethylphenyl)-4-iodo-1H-pyrazole-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-ethylphenyl)-4-iodo-1H-pyrazole-3-carboxamide, also known as EIPA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields of research. EIPA is a pyrazole derivative that has been extensively studied for its ability to inhibit the activity of the Na+/H+ exchanger (NHE) protein. In
Aplicaciones Científicas De Investigación
N-(2-ethylphenyl)-4-iodo-1H-pyrazole-3-carboxamide has been used in various scientific research applications due to its ability to inhibit the activity of the NHE protein. The NHE protein is involved in the regulation of intracellular pH and plays a crucial role in various physiological processes such as cell proliferation, migration, and apoptosis. This compound has been shown to inhibit the activity of NHE in various cell types, including cancer cells, and has been studied for its potential use as an anti-cancer agent. This compound has also been studied for its potential use in the treatment of cardiovascular diseases, such as ischemic heart disease and hypertension.
Mecanismo De Acción
N-(2-ethylphenyl)-4-iodo-1H-pyrazole-3-carboxamide inhibits the activity of the NHE protein by binding to its extracellular domain, thereby preventing the exchange of Na+ and H+ ions across the plasma membrane. This results in the inhibition of intracellular acidification and the activation of downstream signaling pathways that regulate various physiological processes.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to inhibit the proliferation and migration of cancer cells, induce apoptosis, and sensitize cancer cells to chemotherapy. This compound has also been shown to have anti-inflammatory effects and has been studied for its potential use in the treatment of inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(2-ethylphenyl)-4-iodo-1H-pyrazole-3-carboxamide has several advantages for lab experiments. It is a small molecule that can easily penetrate cell membranes and has a relatively low toxicity. However, this compound has some limitations, including its low solubility in water and its potential to inhibit other ion transporters.
Direcciones Futuras
There are several future directions for the study of N-(2-ethylphenyl)-4-iodo-1H-pyrazole-3-carboxamide. One potential direction is the development of more potent and selective NHE inhibitors for the treatment of cancer and cardiovascular diseases. Another potential direction is the study of the downstream signaling pathways that are activated by the inhibition of NHE by this compound. Additionally, the potential use of this compound in the treatment of inflammatory diseases and other pathological conditions should be further investigated.
Métodos De Síntesis
The synthesis of N-(2-ethylphenyl)-4-iodo-1H-pyrazole-3-carboxamide involves the reaction of 2-ethylphenylhydrazine with ethyl 4-iodobenzoate in the presence of a base, followed by the cyclization of the resulting intermediate with ethyl chloroformate. The final product is obtained after purification by column chromatography.
Propiedades
Fórmula molecular |
C12H12IN3O |
|---|---|
Peso molecular |
341.15 g/mol |
Nombre IUPAC |
N-(2-ethylphenyl)-4-iodo-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C12H12IN3O/c1-2-8-5-3-4-6-10(8)15-12(17)11-9(13)7-14-16-11/h3-7H,2H2,1H3,(H,14,16)(H,15,17) |
Clave InChI |
XFQFFXDGBWPVLY-UHFFFAOYSA-N |
SMILES |
CCC1=CC=CC=C1NC(=O)C2=C(C=NN2)I |
SMILES canónico |
CCC1=CC=CC=C1NC(=O)C2=C(C=NN2)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(3,4-difluorophenyl)-5-[(2-nitrophenoxy)methyl]furan-2-carboxamide](/img/structure/B213546.png)

![5-[(4-chloro-1H-pyrazol-1-yl)methyl]-N-[4-(methylsulfamoyl)phenyl]furan-2-carboxamide](/img/structure/B213550.png)
![4-[(4-chloro-1H-pyrazol-1-yl)methyl]-N-(2-methoxy-5-methylphenyl)benzamide](/img/structure/B213551.png)
![ethyl 4-({4-[(4-chloro-1H-pyrazol-1-yl)methyl]benzoyl}amino)benzoate](/img/structure/B213552.png)





![N-(3-chloro-4-methoxyphenyl)-5-[(4-fluorophenoxy)methyl]furan-2-carboxamide](/img/structure/B213565.png)


![N-[4-(acetylamino)phenyl]-1-methyl-1H-pyrazole-4-carboxamide](/img/structure/B213569.png)